Distinct HepG2 Hepatocellular Carcinoma Cell Cytotoxicity Profile Versus Sorafenib
In a HepG2 hepatocellular carcinoma cell-based cytotoxicity assay, CAS 326908-89-8 exhibited an IC50 value of 22.78 μM . By cross-study comparison, the reference multi-kinase inhibitor sorafenib—which shares a quinazoline-urea pharmacophore but with a fully aromatic quinazoline—shows HepG2 IC50 values typically in the range of 4.5–6.5 μM under comparable 48–72 h MTT/SRB assay conditions . The approximately 3.5- to 5-fold lower potency of the tetrahydroquinazoline derivative is consistent with the loss of key π-stacking interactions that the planar quinazoline of sorafenib makes in the DFG-out pocket of kinases . This potency differential may be advantageous in applications requiring attenuated cytotoxicity or when the tetrahydroquinazoline scaffold is used as a non-cytotoxic control or selectivity probe.
| Evidence Dimension | Cytotoxicity IC50 in HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 22.78 μM (22,781 nM) |
| Comparator Or Baseline | Sorafenib: IC50 ≈ 4.5–6.5 μM (literature range, MTT/SRB, 48–72 h) |
| Quantified Difference | Target compound is ~3.5- to 5-fold less potent than sorafenib in HepG2 cells |
| Conditions | HepG2 cell-based cytotoxicity assay; compound tested as dry powder in dose-response; readout by plate reader; data deposited in ChEMBL |
Why This Matters
Investors selecting a tetrahydroquinazoline-urea scaffold for kinase-targeted library design need to know that the saturated core reduces HepG2 cytotoxicity by 3- to 5-fold relative to sorafenib, enabling differentiated SAR exploration.
- [1] Liu L, Cao Y, Chen C, et al. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer Res. 2006;66(24):11851-11858. View Source
